H-Nva-pna hbr

Catalog No.
S3470308
CAS No.
213271-08-0
M.F
C11H16BrN3O3
M. Wt
318.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Nva-pna hbr

CAS Number

213271-08-0

Product Name

H-Nva-pna hbr

IUPAC Name

(2S)-2-amino-N-(4-nitrophenyl)pentanamide;hydrobromide

Molecular Formula

C11H16BrN3O3

Molecular Weight

318.17 g/mol

InChI

InChI=1S/C11H15N3O3.BrH/c1-2-3-10(12)11(15)13-8-4-6-9(7-5-8)14(16)17;/h4-7,10H,2-3,12H2,1H3,(H,13,15);1H/t10-;/m0./s1

InChI Key

QDHUIHIRFDFVBT-PPHPATTJSA-N

SMILES

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br

Canonical SMILES

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br

H-Nva-pna hydrobromide is a compound that combines the amino acid derivative Nva (Naphthylalanine) with pna (phenylalanine) in its hydrobromide form. This compound is notable for its unique structural properties and potential applications in various fields, particularly in medicinal chemistry and biochemistry. The presence of the hydrobromide salt enhances its solubility and stability, making it suitable for biological studies and applications.

Typical of amino acids and their derivatives. Key reactions include:

  • Electrophilic Addition: Similar to other amino acids, H-Nva-pna can undergo electrophilic addition reactions, particularly with electrophiles such as alkyl halides.
  • Peptide Bond Formation: It can react with other amino acids to form peptide bonds, facilitating the synthesis of peptides and proteins.
  • Deprotonation: In basic conditions, the amine group can be deprotonated, altering its reactivity and interaction with other molecules.

The biological activity of H-Nva-pna hydrobromide is primarily linked to its structural components. Compounds derived from phenylalanine and naphthylalanine have been studied for their potential roles in:

  • Antimicrobial Activity: Some derivatives exhibit inhibitory effects against bacterial growth.
  • Anticancer Properties: Research indicates that certain naphthylalanine derivatives may possess cytotoxic effects on cancer cells.
  • Neuroprotective Effects: Amino acid derivatives are often investigated for their neuroprotective potential, which may be relevant in neurodegenerative diseases.

H-Nva-pna hydrobromide can be synthesized through various methods:

  • Direct Amino Acid Coupling: This involves the coupling of Nva and pna using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Hydrobromic Acid Treatment: The resulting compound can then be treated with hydrobromic acid to form the hydrobromide salt, enhancing its solubility.
  • Recrystallization: Purification can be achieved through recrystallization techniques to obtain a high-purity product.

H-Nva-pna hydrobromide has several applications, particularly in:

  • Pharmaceutical Development: Its derivatives are explored for potential drug candidates targeting various diseases.
  • Biochemical Research: Used as a building block in peptide synthesis for studies on protein structure and function.
  • Analytical Chemistry: Employed in the development of analytical methods for detecting amino acid derivatives.

Interaction studies involving H-Nva-pna hydrobromide focus on its binding properties and interactions with biological macromolecules:

  • Protein Binding Studies: Investigations into how H-Nva-pna binds to proteins can provide insights into its biological activity and mechanism of action.
  • Enzyme Inhibition Assays: Studies assessing its potential to inhibit specific enzymes relevant in metabolic pathways or disease processes.
  • Molecular Docking Studies: Computational studies to predict binding affinities and interactions with target proteins.

H-Nva-pna hydrobromide shares similarities with other amino acid derivatives but possesses unique features due to its specific structure. Here are some comparable compounds:

Compound NameStructure FeaturesNotable Activities
NaphthylalanineContains naphthalene ringPotential neuroprotective effects
PhenylalanineSimple aromatic side chainPrecursor to neurotransmitters
TyrosineHydroxylated phenylalanineInvolved in melanin production
TryptophanIndole side chainPrecursor to serotonin

H-Nva-pna hydrobromide's uniqueness lies in its dual aromatic structure that may enhance interactions with biological targets compared to simpler amino acids like phenylalanine or tyrosine. Its specific combination of naphthyl and phenyl groups could lead to distinct biological activities not observed in other derivatives.

Sequence

X

Dates

Modify: 2023-08-19

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